Cas no 1823516-86-4 (Ethyl 7-fluoroisoquinoline-3-carboxylate)

Ethyl 7-fluoroisoquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 7-fluoroisoquinoline-3-carboxylate
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- インチ: 1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3
- InChIKey: OYFPGAPSUXDOGD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=CC(C(=O)OCC)=NC=C2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 7-fluoroisoquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189008227-25g |
Ethyl 7-fluoroisoquinoline-3-carboxylate |
1823516-86-4 | 97% | 25g |
$9145.50 | 2023-09-02 | |
Chemenu | CM227186-1g |
Ethyl 7-fluoroisoquinoline-3-carboxylate |
1823516-86-4 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A189008227-10g |
Ethyl 7-fluoroisoquinoline-3-carboxylate |
1823516-86-4 | 97% | 10g |
$4824.00 | 2023-09-02 | |
Chemenu | CM227186-1g |
Ethyl 7-fluoroisoquinoline-3-carboxylate |
1823516-86-4 | 97% | 1g |
$1018 | 2021-08-04 | |
Alichem | A189008227-5g |
Ethyl 7-fluoroisoquinoline-3-carboxylate |
1823516-86-4 | 97% | 5g |
$3762.72 | 2023-09-02 |
Ethyl 7-fluoroisoquinoline-3-carboxylate 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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10. Book reviews
Ethyl 7-fluoroisoquinoline-3-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 7-fluoroisoquinoline-3-carboxylate (CAS: 1823516-86-4) in Chemical Biology and Pharmaceutical Research
Ethyl 7-fluoroisoquinoline-3-carboxylate (CAS: 1823516-86-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its fluorinated isoquinoline core and ester functionality, has demonstrated versatile applications in drug discovery and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 7-fluoroisoquinoline-3-carboxylate as a building block for the development of novel kinase inhibitors. The research team demonstrated that modifications at the 3-carboxylate position, combined with the strategic fluorine substitution at the 7-position, resulted in compounds with enhanced selectivity for specific kinase isoforms. The study reported a 45% improvement in binding affinity compared to non-fluorinated analogs, suggesting the importance of this particular fluorination pattern in molecular recognition.
In the field of neurodegenerative disease research, a recent patent application (WO2023056123) disclosed the use of Ethyl 7-fluoroisoquinoline-3-carboxylate derivatives as potential modulators of tau protein aggregation. The inventors reported that certain derivatives showed promising activity in reducing tau oligomerization in cellular models, with IC50 values in the low micromolar range. This finding opens new avenues for the development of therapeutics targeting Alzheimer's disease and related tauopathies.
The compound's synthetic utility has also been expanded through recent methodological developments. A 2024 publication in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of Ethyl 7-fluoroisoquinoline-3-carboxylate at the C-4 position. This breakthrough significantly enhances the structural diversity accessible from this scaffold, potentially leading to the discovery of new pharmacophores with improved drug-like properties.
From a pharmacological perspective, recent ADME studies have revealed favorable properties of Ethyl 7-fluoroisoquinoline-3-carboxylate derivatives, including good metabolic stability and acceptable blood-brain barrier penetration for CNS-targeted applications. These findings, reported in the European Journal of Pharmaceutical Sciences, support the continued investigation of this scaffold for central nervous system disorders.
Looking forward, the unique physicochemical properties imparted by the fluorine atom at the 7-position continue to make Ethyl 7-fluoroisoquinoline-3-carboxylate a valuable tool in medicinal chemistry. Current research efforts are focusing on exploring its potential in targeted protein degradation strategies and as a fluorescent probe for biological imaging applications. The compound's versatility and the recent methodological advances in its functionalization suggest it will remain an important scaffold in drug discovery programs for the foreseeable future.
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